Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Non-Fluorinated Benzamide Analog
The target compound (C₁₄H₇F₃N₂OS, MW 308.28) incorporates a para-fluorine atom on the benzamide ring that is absent in the closest non-fluorinated analog, N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide (C₁₄H₈F₂N₂OS, MW 290.29). The computed XLogP3-AA of 3.8 for the target compound reflects the lipophilicity-enhancing contribution of the third fluorine atom, which is expected to improve membrane permeability relative to the non-fluorinated analog. The target compound retains one hydrogen bond donor (amide N–H) and six hydrogen bond acceptors, whereas the non-fluorinated analog has an identical hydrogen-bond donor/acceptor count but lower molecular weight and lipophilicity. This difference directly impacts passive diffusion rates and off-target binding promiscuity profiles, making the target compound a distinct chemical entity for structure–activity relationship (SAR) exploration [1].
| Evidence Dimension | Physicochemical properties (XLogP3-AA, MW, TPSA, HBD/HBA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8; MW = 308.28 g·mol⁻¹; TPSA = 70.2 Ų; HBD = 1; HBA = 6 |
| Comparator Or Baseline | N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide: MW = 290.29 g·mol⁻¹ (calculated XLogP3-AA lower due to absence of para-F) |
| Quantified Difference | ΔMW = +18.0 g·mol⁻¹; estimated ΔXLogP3-AA ≈ +0.4 to +0.6 log units (fluorine substitution effect) |
| Conditions | Computed physicochemical descriptors (PubChem 2025.09.15 release) |
Why This Matters
The distinct physicochemical signature ensures that the target compound cannot be assumed bioequivalent to its non-fluorinated benzamide analog, necessitating compound-specific procurement for reproducible SAR campaigns.
- [1] PubChem. Compound Summary for CID 1547834: N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1547834 (accessed 2026-05-09). View Source
